4-Chlorophenyl hexadecyl sulfone
Description
BenchChem offers high-quality 4-Chlorophenyl hexadecyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl hexadecyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1806-71-9 |
|---|---|
Molecular Formula |
C22H37ClO2S |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
1-chloro-4-hexadecylsulfonylbenzene |
InChI |
InChI=1S/C22H37ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(24,25)22-18-16-21(23)17-19-22/h16-19H,2-15,20H2,1H3 |
InChI Key |
DZQLGPCNQDVJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Self Assembling Monolayers:similar to Long Chain Alkylsilanes or Thiols, 4 Chlorophenyl Hexadecyl Sulfone Could Potentially Form Self Assembled Monolayers on Specific Substrates.researchgate.netthe Sulfone Group Could Provide a Mechanism for Anchoring to a Surface, Creating a Dense, Ordered Layer of Hexadecyl Chains. Such a Surface Would Have Very Low Surface Energy, Making It Useful for Creating Non Stick, Low Friction, or Water Repellent Coatings.
The conceptual impact of each part of the molecule on material properties is summarized below.
| Molecular Component | Primary Chemical Nature | Expected Influence on Polymer Properties |
| 4-Chlorophenyl Group | Aromatic, Halogenated | Provides thermal stability, potential site for chemical reactions. |
| Sulfone Group (-SO₂-) | Polar, Rigid | Increases thermal stability, rigidity, Tg, and surface polarity/hydrophilicity. nih.govresearchgate.net |
| Hexadecyl Chain (-C₁₆H₃₃) | Non-polar, Flexible | Acts as an internal plasticizer (lowers Tg), increases hydrophobicity and lowers surface energy. researchgate.netresearchgate.net |
Computational and Theoretical Chemistry Studies on 4 Chlorophenyl Hexadecyl Sulfone
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules like 4-chlorophenyl hexadecyl sulfone. researchgate.netnih.gov These studies can reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's stability and reactivity. researchgate.net
For 4-chlorophenyl hexadecyl sulfone, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311G** to obtain optimized geometries and vibrational spectra. researchgate.net The analysis of the electronic structure would focus on the influence of the electron-withdrawing chlorophenyl group and the sulfone moiety on the electron distribution across the molecule. The sulfur atom in the sulfone group is expected to have a significant positive partial charge, while the oxygen and chlorine atoms would be electron-rich.
Table 1: Predicted Molecular Properties of 4-Chlorophenyl Hexadecyl Sulfone
| Property | Predicted Value | Source |
| Molecular Formula | C22H37ClO2S | PubChemLite uni.lu |
| Monoisotopic Mass | 400.22028 Da | PubChemLite uni.lu |
| XlogP (predicted) | 9.5 | PubChemLite uni.lu |
| InChIKey | DZQLGPCNQDVJIK-UHFFFAOYSA-N | PubChemLite uni.lu |
This table presents computationally predicted data.
The bonding in the sulfone group (SO2) is characterized by strong polar covalent bonds. Natural Bond Orbital (NBO) analysis could be employed to quantify the charge distribution and analyze the donor-acceptor interactions between filled and empty orbitals, providing a deeper understanding of the bonding within the molecule.
Molecular Modeling and Conformational Landscape Analysis
The presence of a long, flexible hexadecyl chain in 4-chlorophenyl hexadecyl sulfone results in a complex conformational landscape. Molecular modeling techniques, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, are essential for exploring the possible conformations and their relative energies. nih.govnih.gov
MD simulations can provide a dynamic picture of the molecule's behavior over time, showing how it flexes and changes its shape at a given temperature. nih.gov These simulations can reveal the most populated conformational states and the energy barriers between them. Understanding the conformational preferences is crucial for predicting how the molecule might pack in a solid state or behave in a solution.
In Silico Prediction of Chemical Reactivity and Transformation Pathways
In silico methods can be used to predict the chemical reactivity of 4-chlorophenyl hexadecyl sulfone and to explore potential transformation pathways. nih.gov The electronic structure data obtained from quantum chemical calculations provides the foundation for these predictions. The HOMO and LUMO energy levels and their spatial distribution indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
For instance, the electron-deficient sulfur atom in the sulfone group could be a target for nucleophiles. The aromatic ring, influenced by the chlorine atom and the sulfonyl group, will have specific sites that are more susceptible to electrophilic or nucleophilic aromatic substitution. Computational models can be used to simulate reaction mechanisms, such as oxidation, reduction, or hydrolysis, and to calculate the activation energies for different pathways. nih.gov This information is valuable for understanding the compound's stability and potential degradation products.
Furthermore, predictive models based on quantitative structure-activity relationships (QSAR) can be developed for classes of sulfone-containing compounds. While specific data for 4-chlorophenyl hexadecyl sulfone is lacking, such models, built on experimental data from related molecules, could estimate its biological activity or toxicity. nih.gov
Computational Studies of Intermolecular Interactions and Self-Assembly
The amphiphilic nature of 4-chlorophenyl hexadecyl sulfone, with its polar head (chlorophenyl sulfone) and nonpolar tail (hexadecyl chain), suggests a propensity for self-assembly in certain environments. Computational studies can provide significant insights into the non-covalent interactions that drive these processes. escholarship.org
Molecular dynamics simulations are particularly well-suited for studying the aggregation and self-assembly of such molecules in different solvents. researchgate.net These simulations can model how individual molecules come together to form larger structures, such as micelles or bilayers. The driving forces for this self-assembly would be a combination of hydrophobic interactions between the hexadecyl chains and dipole-dipole or other electrostatic interactions between the polar head groups. nih.gov
Environmental Behavior and Biogeochemical Cycling Research
Assessment of Environmental Presence and Distribution in Aquatic and Terrestrial Systems (Drawing parallels to Bis(4-chlorophenyl) sulfone (BCPS))
While specific data on the environmental presence of 4-Chlorophenyl hexadecyl sulfone is not widely available, the behavior of Bis(4-chlorophenyl) sulfone (BCPS) in aquatic and terrestrial systems offers significant insights. epa.gov BCPS has been identified as a persistent environmental pollutant in various global ecosystems. epa.gov
Studies have detected BCPS in the muscle tissue of perch (Perca fluviatilis) from coastal areas in the Baltic Sea, with concentrations ranging from 40 to 100 ng g-1 lipid weight. epa.gov Its presence has also been confirmed in the blubber of grey seals (Halichoerus grypus) and in eggs of the white-tailed sea eagle (Haliaeetus albicilla), indicating its distribution across different trophic levels. epa.gov Further research in the Baltic Sea has shown BCPS levels in guillemot eggs, highlighting its long-term persistence and widespread distribution in marine environments. researchgate.net In Austrian freshwater systems, BCPS has been found in several top predator fish species, with levels ranging from 1.3 to 9.3 ng/g fat. nih.gov
The detection of BCPS in sediment and freshwaters across Europe, as well as in the marine water of the German Bight, underscores its mobility and potential for widespread environmental contamination. diva-portal.org Given the structural similarities, particularly the chlorophenyl sulfone moiety, it is plausible that 4-Chlorophenyl hexadecyl sulfone could exhibit similar distribution patterns in aquatic and terrestrial environments. The long hexadecyl chain of 4-Chlorophenyl hexadecyl sulfone would likely increase its lipophilicity compared to BCPS, potentially leading to stronger partitioning into sediments and fatty tissues of organisms.
Table 1: Environmental Presence of Bis(4-chlorophenyl) sulfone (BCPS)
| Location | Biota/Matrix | Concentration |
| Latvian Coastal Area | Perch (Perca fluviatilis) muscle | 40 to 100 ng g-1 lipid weight epa.gov |
| Swedish Bothnian Sea and Baltic Proper Coasts | Grey seal (Halichoerus grypus) blubber | Detected epa.gov |
| Swedish Bothnian Sea and Baltic Proper Coasts | White-tailed sea eagle (Haliaeetus albicilla) egg | Detected epa.gov |
| Austrian Freshwater Locations | Sander lucioperca, Silurus glanis, and Lota lota | 1.3 to 9.3 ng/g fat nih.gov |
| Baltic Sea | Guillemot (Uria aalge) egg | Detected researchgate.net |
Bioconcentration and Trophic Transfer Mechanisms in Model Ecosystems
The bioconcentration and trophic transfer of 4-Chlorophenyl hexadecyl sulfone can be anticipated by examining the behavior of BCPS. Research has demonstrated that BCPS undergoes biomagnification in aquatic food webs. nih.gov For instance, a study on Austrian freshwater ecosystems revealed that BCPS levels in cormorants (Phalacrocorax carbo sinensis) were significantly higher than in the fish they consumed. nih.gov
BCPS concentrations in cormorant breast muscle ranged from 4.3 to 40 ng/g fat, with liver concentrations being 3.3-fold higher, ranging from 28 to 86 ng/g fat. nih.gov Biomagnification factors (BMFs) were calculated to be 4.2 (fish/breast muscle) and 5.1 (fish/liver), providing strong evidence for biomagnification. nih.gov A BMF greater than 1 is a clear indicator of a substance's potential to accumulate in organisms at successively higher levels in the food chain. nih.gov
The molecular structure of BCPS, which resembles that of PCB methyl sulfone metabolites, is known to be highly bioaccumulative. researchgate.net Given that 4-Chlorophenyl hexadecyl sulfone possesses an even longer alkyl chain than the phenyl group in BCPS, its lipophilicity and, consequently, its potential for bioconcentration are expected to be even greater. This suggests a high likelihood of significant trophic transfer and biomagnification in ecosystems where it may be present.
Table 2: Biomagnification of Bis(4-chlorophenyl) sulfone (BCPS) in Cormorants
| Tissue | BCPS Concentration in Cormorants (ng/g fat) | Biomagnification Factor (BMF) |
| Breast Muscle | 4.3 - 40 (mean: 16.3) nih.gov | 4.2 nih.gov |
| Liver | 28 - 86 (mean: 53.5) nih.gov | 5.1 nih.gov |
Investigation of Environmental Degradation Pathways (e.g., photolysis, biodegradation)
The environmental persistence of sulfone compounds is largely determined by their resistance to degradation. For BCPS, studies indicate that it is not readily biodegradable. chemlinked.com.cn Photodegradation in the atmosphere is also considered an insignificant pathway for its removal. chemlinked.com.cn
However, some degradation pathways have been identified for related compounds. For instance, the structurally similar Bisphenol S (BPS) undergoes rapid photolysis in aqueous solutions when exposed to UV radiation, with 99% degradation occurring within 4 hours. industrialchemicals.gov.au In contrast, BPS shows little to no degradation in natural river water and seawater over a 60-day period in the absence of light. industrialchemicals.gov.au
Biodegradation of some sulfone-containing compounds can occur under specific conditions. For example, sulfolane, another industrial sulfone, can be biodegraded by certain mixed bacterial cultures and specific isolates like Variovorax sp. cdnsciencepub.com The degradation of BPS has been observed in soil, with a half-life of 2.8 days, indicating that microbial degradation is possible in terrestrial environments. industrialchemicals.gov.au It is plausible that 4-Chlorophenyl hexadecyl sulfone may undergo some degree of biodegradation, particularly through cleavage of the long alkyl chain, but the chlorinated phenyl sulfone core is expected to be more recalcitrant. Further research is needed to determine the specific degradation pathways and rates for 4-Chlorophenyl hexadecyl sulfone.
Comparative Environmental Fate Studies with Related Sulfone Contaminants
Comparative studies of sulfone contaminants highlight their tendency for persistence and bioaccumulation. The environmental fate of sulfometuron, a sulfonylurea herbicide, showed half-lives ranging from 4 days in plant tissues to 33 days in soil, indicating that dissipation rates can vary significantly between different environmental compartments. nih.gov
The case of BCPS provides a strong comparative model. Its detection in wildlife decades after its primary use indicates a high degree of persistence. researchgate.net The slow decline of BCPS concentrations in Baltic guillemot eggs over a 30-year period, with a minimal annual decrease of 1.6%, further emphasizes its recalcitrance in the environment. diva-portal.org This persistence is a common characteristic among many organochlorine compounds.
The long hexadecyl chain in 4-Chlorophenyl hexadecyl sulfone is a key structural feature that differentiates it from BCPS. This long, non-polar tail is expected to significantly influence its environmental partitioning, favoring adsorption to organic matter in soil and sediment and increasing its bioaccumulation potential in organisms. While the chlorophenyl sulfone group contributes to its chemical stability, the hexadecyl chain makes it a more lipophilic and likely more persistent organic pollutant than BCPS.
Applications in Materials Science and Functional Composites
Investigation of 4-Chlorophenyl Hexadecyl Sulfone as a Component in Polymer Science
The potential utility of 4-Chlorophenyl hexadecyl sulfone in polymer science can be understood by dissecting its molecular structure and comparing it to established monomers like Bis(4-chlorophenyl) sulfone (DCDPS). wikipedia.org
Parallels with Bis(4-chlorophenyl) sulfone (DCDPS) as a Monomer:
Bis(4-chlorophenyl) sulfone is a cornerstone monomer in the synthesis of high-performance thermoplastics, most notably polyethersulfone (PES) and other polysulfones (PSU). cymitquimica.comwikipedia.org It is a rigid, thermally stable molecule that undergoes nucleophilic aromatic substitution with bisphenates (such as the salt of bisphenol A or bisphenol S) to form the tough, temperature-resistant backbones of these polymers. wikipedia.orgcarla-hd.deyoutube.com The resulting polymers are prized for their high strength, stability at elevated temperatures, and resistance to hydrolysis and oxidation. wikipedia.orgnih.gov
The reaction for the formation of a polyethersulfone using DCDPS is generally as follows: n (ClC₆H₄)₂SO₂ + n NaO−X−ONa → [(O−X−OC₆H₄)₂SO₂]n + 2n NaCl wikipedia.org
Given that 4-Chlorophenyl hexadecyl sulfone shares the reactive chlorophenyl sulfone end, it could theoretically participate in similar polycondensation reactions. However, having only one reactive chlorine site (unlike the two in DCDPS), it would act as a chain terminator or an end-capping agent rather than a chain-propagating monomer. If co-polymerized with DCDPS and a bisphenol, it could be used to control the molecular weight of the final polymer.
Potential as a Plasticizer or Additive:
While the rigid sulfone portion of the molecule is analogous to the hardening monomer DCDPS, the long, flexible hexadecyl (C16) chain introduces a contrasting property. Long alkyl chains are known to act as internal plasticizers in polymer systems. researchgate.netnih.gov This "internal plasticizing effect" can increase the free volume between polymer chains, enhancing segmental mobility and thereby lowering the glass transition temperature (Tg) of the material. researchgate.netresearchgate.net
Therefore, if incorporated into a rigid polymer matrix like PES, 4-Chlorophenyl hexadecyl sulfone could function as a specialized additive to:
Modify Mechanical Properties: Reduce brittleness and potentially increase toughness.
Lower Processing Temperatures: A lower Tg would make the polymer easier to melt and process.
Enhance Solubility: The alkyl chains could improve the solubility of the polymer in certain non-polar solvents.
The table below summarizes the properties of DCDPS and a common polymer derived from it, providing a baseline for understanding the materials that could be modified by 4-Chlorophenyl hexadecyl sulfone.
| Property | Bis(4-chlorophenyl) sulfone (DCDPS) | Polyethersulfone (PES) |
| Role | Monomer | High-performance thermoplastic |
| Molecular Formula | C₁₂H₈Cl₂O₂S scbt.com | (C₁₈H₁₄O₃S)n |
| Appearance | White crystalline solid cymitquimica.com | Transparent, amorphous solid |
| Melting Point | 146–151 °C vwr.com | N/A (Amorphous) |
| Glass Transition (Tg) | N/A | 180–220 °C nih.gov |
| Key Features | Rigid, difunctional for polymerization | High thermal stability, chemical resistance, tough wikipedia.orgnih.gov |
Role in Modifying Surface Properties and Interfacial Phenomena
The amphiphilic nature of 4-Chlorophenyl hexadecyl sulfone—possessing both a polar head (the sulfone group) and a long non-polar tail (the hexadecyl chain)—makes it a prime candidate for modifying surface and interfacial properties. specificpolymers.com
The sulfonyl group (-SO₂) is strongly polar and has a large dipole moment. nih.gov In polymers, the presence of sulfone or related sulfonic acid groups is known to significantly increase surface hydrophilicity and water uptake. dau.eduresearchgate.net This is a common strategy used to improve the performance of polymer membranes for filtration, as a more hydrophilic surface can reduce fouling. researchgate.net
Conversely, the long hexadecyl chain is highly non-polar (lipophilic) and has low surface energy. When molecules with long alkyl chains are added to a material, they tend to migrate to the surface and orient themselves to minimize interfacial energy. mdpi.com This can create a "brush-like" architecture on the surface that is highly hydrophobic or even superhydrophobic. mdpi.comresearchgate.net
Therefore, 4-Chlorophenyl hexadecyl sulfone would be expected to be highly surface-active. When blended into a bulk material or applied as a coating, it would likely concentrate at the material-air or material-liquid interface. Its ultimate effect would depend on the environment:
In an aqueous environment: The hexadecyl "tails" would orient away from the water, creating a hydrophobic surface.
In a non-polar environment (like an oil): The polar sulfone "heads" would orient away from the medium, potentially creating a more polar surface.
This dual functionality makes it a potential surfactant or compatibilizer for blending immiscible polymers or creating materials with tailored wettability for applications like anti-fouling coatings, specialized membranes, or biocompatible surfaces.
Development of Novel Functional Materials Incorporating the Sulfone Moiety
The unique combination of a rigid, polar aromatic sulfone and a flexible, non-polar alkyl chain in one molecule opens avenues for creating novel functional materials.
Advanced Analytical Method Development for Research Applications
Development and Validation of High-Resolution Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Research Sample Analysis
High-resolution chromatographic techniques coupled with mass spectrometry are the cornerstone for analyzing "4-Chlorophenyl hexadecyl sulfone" due to their superior selectivity and sensitivity. walshmedicalmedia.com The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the sample matrix, the required sensitivity, and the potential for co-contaminants.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is often the preferred method for large, thermally labile, or polar molecules that are not easily volatilized. walshmedicalmedia.com For "4-Chlorophenyl hexadecyl sulfone," reversed-phase HPLC would be the separation method of choice, utilizing a C18 or similar hydrophobic stationary phase. ijpsjournal.comnih.gov The long hexadecyl chain ensures strong retention on such columns.
Method development would involve a systematic optimization of mobile phase composition, typically a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization. dphen1.com Validation would be performed according to established guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Table 1: Illustrative LC-MS/MS Method Parameters for 4-Chlorophenyl hexadecyl sulfone Analysis
| Parameter | Condition |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor Ion (m/z) -> Product Ions (m/z) |
Note: This table is illustrative, based on typical methods for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for volatile and thermally stable compounds. researchgate.netmdpi.com While the high molecular weight and polarity of the sulfone group might suggest that "4-Chlorophenyl hexadecyl sulfone" is not ideal for GC analysis without derivatization, its thermal stability would need to be empirically determined. If stable, GC-MS could offer excellent chromatographic resolution. The use of a high-temperature capillary column with a non-polar or semi-polar stationary phase would be necessary.
Validation for a GC-MS method would follow similar principles to LC-MS/MS, ensuring the method is fit for its intended research purpose.
Optimization of Extraction and Sample Preparation Protocols for Complex Matrices (e.g., environmental, biological, synthetic reaction mixtures)
The accuracy of any analysis heavily relies on the efficiency of the extraction and sample preparation steps. researchgate.net The goal is to isolate "4-Chlorophenyl hexadecyl sulfone" from the matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis.
Extraction from Environmental and Biological Matrices:
For solid matrices like soil, sediment, or biological tissues, common extraction techniques include:
Soxhlet Extraction: A classic, rigorous method using an organic solvent like dichloromethane (B109758) or a hexane/acetone mixture to extract the analyte over several hours. mdpi.com
Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures to rapidly extract the analyte.
Solid-Phase Extraction (SPE): This is a cleanup technique rather than a primary extraction method for solids. For aqueous samples like groundwater or plasma, SPE is highly effective. A C18 or polymeric reversed-phase sorbent would be suitable for trapping the non-polar "4-Chlorophenyl hexadecyl sulfone" from the aqueous phase. The analyte is then eluted with a small volume of an organic solvent. molnar-institute.com
Liquid-Liquid Extraction (LLE): A fundamental technique where the analyte is partitioned from an aqueous sample into an immiscible organic solvent like ethyl acetate or hexane. usda.gov
Cleanup of Synthetic Reaction Mixtures:
For samples from synthetic reactions, the goal is often to separate the target compound from starting materials, reagents, and byproducts. This can be achieved through:
Column Chromatography: Using silica (B1680970) gel, with a solvent system (e.g., hexane/ethyl acetate gradient) optimized to separate the sulfone from other components.
Preparative HPLC: For purification of the final product for use as an analytical standard.
Table 2: Comparison of Sample Preparation Techniques for 4-Chlorophenyl hexadecyl sulfone
| Technique | Matrix Suitability | Advantages | Disadvantages |
| Soxhlet Extraction | Solid (Soil, Tissue) | Exhaustive extraction | Time-consuming, large solvent volume |
| Liquid-Liquid Extraction | Aqueous (Water, Plasma) | Simple, inexpensive | Can form emulsions, less selective |
| Solid-Phase Extraction | Aqueous, Extracts | High selectivity, concentration factor | Higher cost, method development required |
Implementation of Quantitative Analytical Strategies in Research (e.g., stable isotope dilution methods)
For the most accurate and precise quantification, especially in complex matrices where matrix effects can suppress or enhance the analytical signal, stable isotope dilution (SID) analysis is the gold standard. researchgate.net
This strategy involves synthesizing an isotopic variant of "4-Chlorophenyl hexadecyl sulfone," for example, by incorporating ¹³C atoms into the phenyl ring or deuterium (B1214612) atoms into the hexadecyl chain. A known amount of this stable isotope-labeled internal standard is added to the sample at the very beginning of the preparation procedure.
Because the internal standard is chemically identical to the analyte, it behaves the same way during extraction, cleanup, and chromatographic analysis. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard. nih.govresearchgate.net This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate results.
The development of an SID method requires:
Synthesis of a high-purity stable isotope-labeled analog of "4-Chlorophenyl hexadecyl sulfone."
Characterization of the labeled standard to confirm its identity and isotopic enrichment.
Validation of the LC-MS/MS or GC-MS method to measure the ratio of the native compound to the labeled standard accurately.
This quantitative strategy is particularly vital in research applications such as environmental monitoring or pharmacokinetic studies, where precision and accuracy are paramount.
Future Research Trajectories and Interdisciplinary Opportunities
Rational Design of Next-Generation Sulfone-Based Compounds
The sulfone group is a key pharmacophore and a versatile functional group in materials science due to its unique chemical properties, including its ability to act as a strong hydrogen bond acceptor. iomcworld.com Future research will focus on the rational design of novel sulfone-based molecules, leveraging the structural template of "4-Chlorophenyl hexadecyl sulfone" to create compounds with tailored properties.
Structure-activity relationship (QSAR) studies will be pivotal in this endeavor. mdpi.com By systematically modifying the two organic groups attached to the sulfonyl moiety—the aromatic 4-chlorophenyl ring and the long aliphatic hexadecyl chain—researchers can fine-tune the compound's physicochemical properties. For instance, altering the substitution on the phenyl ring or changing the length and branching of the alkyl chain can modulate lipophilicity, which in turn influences solubility, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Computational tools, including molecular docking and dynamics simulations, will enable the design of sulfones that bind to specific biological targets with high affinity and selectivity. mdpi.com This structure-based design approach can accelerate the optimization of lead compounds for various applications, from pharmaceuticals to agrochemicals. iomcworld.comnih.gov For example, incorporating highly polarizable or electronegative groups can enhance a molecule's ability to adapt to the dynamic environment of a biological target, potentially strengthening binding and improving activity. mdpi.com This strategy allows for the creation of next-generation sulfones with enhanced efficacy and improved safety profiles.
Integration of Multi-Omics Data in Systems Biology Contexts
To fully comprehend the biological impact of "4-Chlorophenyl hexadecyl sulfone," future research must adopt a systems biology approach, integrating data from multiple "omics" platforms. Single-omics studies often fail to capture the complex interplay between different molecular layers. nygen.io A multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular and organismal response to chemical exposure. nygen.ionih.gov
This integrated approach can reveal the compound's mechanism of action by identifying disrupted signaling pathways and biological networks. nygen.io For example, transcriptomic and proteomic data can provide a dynamic view of pathway regulation, while metabolomics can uncover alterations in metabolic pathways, offering insights into the compound's functional effects. nih.gov Deep learning frameworks are being developed to hierarchically integrate multi-omics data to predict a chemical's effect on the proteome and resulting phenotypes. nih.gov
Platforms like MetaboAnalyst facilitate the analysis and integration of metabolomics data with other omics data, enabling researchers to connect molecular changes to functional outcomes. metaboanalyst.ca By applying these tools, researchers can move beyond simple toxicity assays to build comprehensive models of how "4-Chlorophenyl hexadecyl sulfone" interacts with biological systems, identifying potential biomarkers of exposure and effect. This is crucial for understanding its potential therapeutic applications or environmental risks.
Predictive Modeling for Environmental and Biological Interactions
Predictive modeling is an essential tool for forecasting the environmental fate, bioavailability, and potential toxicity of chemical compounds. For "4-Chlorophenyl hexadecyl sulfone," future research will increasingly rely on computational models to assess its interactions with ecosystems and biological organisms, reducing the need for extensive and costly experimental testing. mdpi.com
Mechanistic models, such as physiologically based toxicokinetic-toxicodynamic (PBTK-TD) models, are being developed to provide predictive tools for assessing environmental quality. univ-lyon1.fr These models simulate the absorption, distribution, metabolism, and excretion of a chemical in an organism, linking exposure to internal dose and subsequent toxicological effects. By understanding these dynamics, researchers can better predict long-term population effects and perform more accurate environmental risk assessments. univ-lyon1.fr
Quantitative Structure-Activity Relationship (QSAR) models will continue to be refined to predict the biological activity and potential hazards of new sulfone derivatives based on their molecular structure. mdpi.com These statistical models bridge molecular features with biological outcomes, enabling a more focused and rational approach to designing safer and more effective compounds. The combination of QSAR with molecular docking provides a powerful approach that links statistical prediction with structural insight into ligand-target interactions. mdpi.com
Emergent Research Directions in Green Chemistry and Sustainable Synthesis
The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. Future research on "4-Chlorophenyl hexadecyl sulfone" will prioritize the development of green synthesis routes that minimize waste, avoid harsh reagents, and reduce energy consumption. nih.govnih.gov
Traditional methods for synthesizing sulfones, such as the oxidation of sulfides or Friedel-Crafts reactions, often rely on stoichiometric amounts of hazardous oxidants or corrosive acid catalysts. nih.govnih.govresearchgate.net Modern synthetic chemistry is moving towards more sustainable alternatives:
Catalytic Oxidation: The use of solid, reusable catalysts like tantalum carbide, niobium carbide, or specially designed perovskite oxides can facilitate the clean oxidation of sulfides to sulfones using molecular oxygen or hydrogen peroxide as the oxidant. eurekalert.orgorganic-chemistry.org These methods operate under milder conditions and improve selectivity. eurekalert.org
Photocatalysis: Visible-light-driven synthesis aligns with the principles of green chemistry, often allowing reactions to be conducted at room temperature without the need for harsh reagents or metal catalysts. mdpi.com Photocatalytic strategies have been developed for synthesizing sulfone-containing molecules, offering a practical approach for their production. acs.org
Electrochemical Synthesis: Electrochemistry offers a powerful and green technique for organic synthesis, using electrons as a "clean reagent." nih.gov This method provides high selectivity, as different products can be obtained simply by tuning the electrode potential, and avoids the need for chemical oxidants or reducing agents. nih.gov
By focusing on these emergent directions, the synthesis of "4-Chlorophenyl hexadecyl sulfone" and other valuable sulfone compounds can be achieved with a significantly lower environmental footprint, aligning with the global push for sustainable chemical manufacturing. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
